Cas no 3773-93-1 ((2-methyl-1,3-dioxolan-4-yl)methanol)
(2-methyl-1,3-dioxolan-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-methyl-1,3-dioxolan-4-yl)methanol
- (2-methyl-[1,3]dioxolan-4-yl)-methanol
- 2-Methyl-1,3-dioxolane-4-methanol
- 3-Methyl-1,3-dioxolan-4-methanol
- AC1L3TXL
- AC1Q7CC7
- AR-1E3337
- CTK1C4428
- NSC26598
- SureCN343862
- EN300-1703369
- 1,3-Dioxolane-4-methanol, 2-methyl-
- 3773-93-1
- NSC-26598
- SCHEMBL343862
- DTXSID60958770
- F87646
- NS00127142
- NSC 26598
- 4-hydroxymethyl-2-methyl-1,3-dioxolane
-
- Inchi: 1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3
- InChI Key: ZCYJBTKNPHKPPN-UHFFFAOYSA-N
- SMILES: O1C(C)OCC1CO
Computed Properties
- Exact Mass: 118.063
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.1243
- Boiling Point: 187°C (estimate)
- Refractive Index: 1.4413
- PSA: 38.69
- LogP: -0.25990
(2-methyl-1,3-dioxolan-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1237869-100mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95%+ | 100mg |
$1010 | 2025-02-19 | |
| A2B Chem LLC | AD36736-50mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 50mg |
$367.00 | 2024-04-20 | |
| A2B Chem LLC | AD36736-100mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 100mg |
$530.00 | 2024-04-20 | |
| A2B Chem LLC | AD36736-250mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 250mg |
$743.00 | 2024-04-20 | |
| A2B Chem LLC | AD36736-500mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 500mg |
$1149.00 | 2024-04-20 | |
| A2B Chem LLC | AD36736-1g |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 1g |
$1464.00 | 2024-04-20 | |
| A2B Chem LLC | AD36736-2.5g |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 2.5g |
$2835.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1798078-100mg |
(2-Methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 98% | 100mg |
¥9000.00 | 2024-05-16 | |
| 1PlusChem | 1P0078G0-50mg |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 50mg |
$385.00 | 2025-02-21 | |
| 1PlusChem | 1P0078G0-1g |
(2-methyl-1,3-dioxolan-4-yl)methanol |
3773-93-1 | 95% | 1g |
$1543.00 | 2025-02-21 |
(2-methyl-1,3-dioxolan-4-yl)methanol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on (2-methyl-1,3-dioxolan-4-yl)methanol
Recent Advances in the Application of (2-methyl-1,3-dioxolan-4-yl)methanol (CAS: 3773-93-1) in Chemical Biology and Pharmaceutical Research
(2-methyl-1,3-dioxolan-4-yl)methanol (CAS: 3773-93-1), a versatile chiral building block, has garnered significant attention in recent pharmaceutical and chemical biology research due to its unique structural properties and potential applications in drug synthesis. This compound, characterized by its dioxolane ring and hydroxymethyl group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the development of novel antiviral agents, chiral ligands for asymmetric catalysis, and prodrug formulations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of nucleoside analogs with potent antiviral activity against RNA viruses. Researchers utilized (2-methyl-1,3-dioxolan-4-yl)methanol as a chiral precursor to develop novel ribose-like scaffolds, achieving improved metabolic stability compared to traditional nucleoside designs. The study reported a 40% increase in oral bioavailability for lead compounds derived from this intermediate, with particular efficacy observed against SARS-CoV-2 variants in in vitro models.
In the field of asymmetric synthesis, a breakthrough was reported in Angewandte Chemie (2024) where (2-methyl-1,3-dioxolan-4-yl)methanol was employed as a chiral auxiliary in the synthesis of β-amino alcohols. The research team developed a novel catalytic system that leveraged the compound's stereocenter to achieve enantiomeric excesses exceeding 99% for various pharmaceutical intermediates. This methodology was successfully applied to the kilogram-scale production of a key intermediate for a new class of antidepressant drugs currently in Phase II clinical trials.
Recent advancements in prodrug technology have also benefited from applications of this compound. A Nature Communications paper (2023) detailed its use in creating pH-sensitive prodrugs for targeted cancer therapy. The dioxolane ring's stability in physiological conditions, combined with its selective cleavage in acidic tumor microenvironments, enabled the development of novel drug delivery systems with reduced systemic toxicity. Preclinical studies showed a 3-fold increase in tumor drug accumulation compared to conventional formulations.
From a safety and pharmacokinetic perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024) have established comprehensive profiles for (2-methyl-1,3-dioxolan-4-yl)methanol and its derivatives. The compound exhibits favorable ADME properties with low cytotoxicity (IC50 > 500 μM in HepG2 cells) and minimal CYP450 inhibition, making it an attractive scaffold for further medicinal chemistry optimization. These findings have accelerated its adoption in several drug discovery programs targeting metabolic disorders and infectious diseases.
The commercial availability and scalability of (2-methyl-1,3-dioxolan-4-yl)methanol have improved significantly in recent years, as evidenced by patent filings from major pharmaceutical companies. A 2024 market analysis projects a compound annual growth rate of 8.2% for this intermediate through 2030, driven by its expanding applications in both small molecule therapeutics and bioconjugation technologies. Current research directions include its incorporation into mRNA vaccine stabilizers and as a linker in antibody-drug conjugates, demonstrating the compound's ongoing relevance in cutting-edge pharmaceutical development.
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